Cas no 1807013-85-9 (Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate)
Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate
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- Inchi: 1S/C10H9BrN2O2/c1-15-10(14)6-2-7(4-12)8(5-13)9(11)3-6/h2-3H,5,13H2,1H3
- InChI Key: FYMDVUDIDWGOTE-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OC)=CC(C#N)=C1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- XLogP3: 1
- Topological Polar Surface Area: 76.1
Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008798-250mg |
Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate |
1807013-85-9 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
| Alichem | A015008798-500mg |
Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate |
1807013-85-9 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015008798-1g |
Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate |
1807013-85-9 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate
Comprehensive Guide to Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate (CAS No. 1807013-85-9): Properties, Applications, and Market Insights
Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate (CAS No. 1807013-85-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This bromo-cyanobenzoate derivative serves as a crucial intermediate in the synthesis of various bioactive molecules. With its unique molecular structure featuring an aminomethyl group, bromine substituent, and cyano functionality, this compound offers versatile reactivity patterns that make it valuable for multiple applications.
The growing interest in heterocyclic compounds and pharmaceutical intermediates has positioned Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate as a compound of particular relevance in modern medicinal chemistry. Researchers frequently search for information about brominated aromatic compounds and cyanobenzoate derivatives, making this compound a subject of considerable scientific inquiry. Its CAS number 1807013-85-9 serves as a unique identifier that helps scientists and procurement specialists locate precise technical information.
From a chemical perspective, Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate exhibits several noteworthy characteristics. The presence of both electron-withdrawing (cyano group and bromine atom) and electron-donating (aminomethyl group) substituents on the aromatic ring creates interesting electronic effects that influence its reactivity. This balanced electronic configuration makes it particularly useful in nucleophilic aromatic substitution reactions and cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
In pharmaceutical applications, Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate serves as a key building block for the development of various drug candidates. The pharmaceutical industry's increasing focus on targeted therapies and small molecule drugs has driven demand for specialized intermediates like this compound. Its structural features allow for the creation of molecules with potential kinase inhibitory activity, a property highly sought after in cancer research and other therapeutic areas.
The agrochemical sector also benefits from derivatives of Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate, particularly in the development of novel crop protection agents. As the agricultural industry faces growing challenges from pest resistance and environmental regulations, researchers are actively investigating new chemical entities that can provide effective solutions with improved safety profiles. The bromo-cyanobenzoate scaffold offers promising opportunities in this regard.
From a synthetic chemistry standpoint, the methyl ester functionality in Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate provides additional versatility. This group can serve as a protecting group for carboxylic acids or be transformed into other functional groups through standard organic transformations. The combination of reactive sites on this molecule makes it a valuable starting material for multi-step synthetic routes in both academic and industrial settings.
Recent advances in green chemistry and sustainable synthesis have prompted researchers to explore environmentally friendly methods for producing compounds like Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate. There is growing interest in developing catalytic processes and atom-economical transformations that can access such intermediates with reduced environmental impact. These developments align with the broader pharmaceutical industry's commitment to green chemistry principles.
The analytical characterization of Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's identity and purity, which are critical parameters for research and development applications. The availability of high-quality analytical data for this compound facilitates its use in regulated industries where material characterization is essential.
In terms of market dynamics, the demand for specialty chemical intermediates like Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate continues to grow. Pharmaceutical and agrochemical companies are increasingly outsourcing the production of complex intermediates to specialized manufacturers, creating opportunities for suppliers who can provide high-purity materials with reliable documentation. The global market for fine chemicals and pharmaceutical intermediates is projected to expand significantly in coming years, driven by innovation in drug discovery and crop protection.
Quality control is paramount when working with Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate, as impurities can significantly impact downstream applications. Reputable suppliers typically provide comprehensive certificates of analysis that detail parameters such as purity, moisture content, and residual solvents. Researchers working with this compound should pay particular attention to storage conditions, as some benzoate derivatives can be sensitive to moisture or light under certain conditions.
From a regulatory perspective, Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate falls into the category of research chemicals rather than commercial products. While it's not classified as hazardous under standard regulatory frameworks, proper laboratory safety protocols should always be followed when handling any chemical substance. The compound's Safety Data Sheet (SDS) provides essential information about handling, storage, and disposal requirements.
Looking ahead, the scientific community continues to explore new applications for Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate and related compounds. Areas of particular interest include medicinal chemistry, materials science, and chemical biology. As synthetic methodologies advance and new therapeutic targets emerge, the demand for versatile building blocks like this bromo-cyanobenzoate derivative is likely to increase.
For researchers seeking to work with Methyl 4-aminomethyl-3-bromo-5-cyanobenzoate (CAS No. 1807013-85-9), it's important to source the compound from reputable suppliers who can provide consistent quality and comprehensive technical support. The compound's unique combination of functional groups makes it a valuable tool for synthetic chemists working across multiple disciplines, from drug discovery to materials development.
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